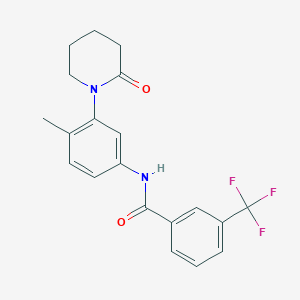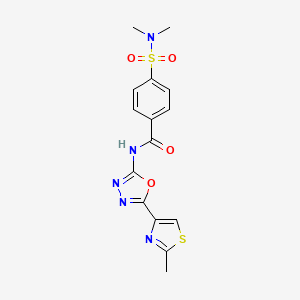![molecular formula C24H28F2N2O2S B2364882 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one CAS No. 1704530-19-7](/img/structure/B2364882.png)
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one is a useful research compound. Its molecular formula is C24H28F2N2O2S and its molecular weight is 446.56. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticonvulsant Evaluation
- Novel derivatives of this compound have been synthesized and tested for anticonvulsant activity, showing effectiveness against seizure models like maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) (Çalış, Septioğlu & Aytemir, 2011).
Applications in Material Science and Pharmaceuticals
- Substituted thiophenes, a core component of this compound, exhibit a wide range of biological activities and have diverse applications in material science, including use in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018).
NMDA Receptor Antagonism
- Certain analogues of this compound have been explored for their high affinity for NMDA receptor subunits, providing insights into receptor orientation and potential applications in studying glutamate toxicity in neurons (Butler et al., 1998).
Antimicrobial Activity
- Some novel derivatives have been synthesized and evaluated for their antimicrobial activity, showcasing potential in combating various microbial infections (Nagamani et al., 2018).
Synthesis of Bioactive Molecules
- The pharmacophoric groups present in this compound are used in synthesizing new biologically active molecules, indicating its versatility in drug development (Holla et al., 2003).
Electrophilic Fluorination
- This compound has been involved in studies related to electrophilic fluorination, contributing to the development of new fluorinating agents (Banks et al., 1997).
Sigma Binding Site Affinity
- Derivatives of this compound have shown high affinity for sigma binding sites, with potential implications in neurological research (Perregaard et al., 1995).
Fluoroionophore Development
- Research involving derivatives of this compound has led to the development of fluoroionophores, which are useful in metal chelation and cellular metal staining (Hong et al., 2012).
Nematic Polyurethanes
- Studies have explored the synthesis of nematic polyurethanes using derivatives of this compound, contributing to advancements in polymer chemistry (Kricheldorf & Awe, 1989).
Electrochromic Properties
- The copolymerization of this compound's derivatives has been researched for enhancing electrochromic properties, showing potential in electronic device applications (Türkarslan et al., 2007).
Oligoribonucleotide Synthesis
- It has been used in the synthesis of oligoribonucleotides with selective 2'-O-methylation, important for RNA biochemistry studies (Beijer et al., 1990).
Propiedades
IUPAC Name |
1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-(4-fluorophenyl)sulfanylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F2N2O2S/c25-18-5-7-21(8-6-18)31-17-24(29)28-13-9-19(10-14-28)27-15-11-20(12-16-27)30-23-4-2-1-3-22(23)26/h1-8,19-20H,9-17H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYZFSMLEMODEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CSC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-((4-fluorophenyl)thio)ethan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-5-(phenylsulfanylmethyl)furan-2-carboxamide](/img/structure/B2364801.png)
![1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/no-structure.png)
![3-(2-methoxyphenyl)-2,5-dimethyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2364803.png)
![17-(3-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2364804.png)
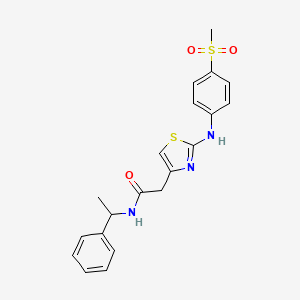
![1-(2,4-Dichlorophenyl)-3-(dimethylamino)-2-[(4-fluorophenyl)sulfonyl]-2-propen-1-one](/img/structure/B2364806.png)
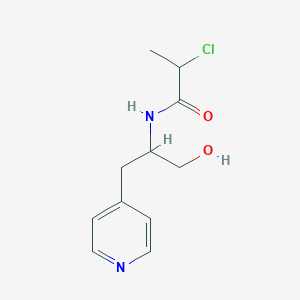
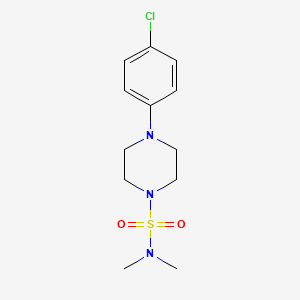

![N-(3-chlorophenyl)-2-{[3-cyano-5-hydroxy-4-(5-methylfuran-2-yl)-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2364814.png)
![5-chloro-3-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2364815.png)
